molecular formula C14H28N2S2 B14688447 N,N'-Di-n-hexyldithiooxamide CAS No. 32461-94-2

N,N'-Di-n-hexyldithiooxamide

Cat. No.: B14688447
CAS No.: 32461-94-2
M. Wt: 288.5 g/mol
InChI Key: VVCNSLBJUGLILN-UHFFFAOYSA-N
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Description

N,N'-Di-n-hexyldithiooxamide is a dithiooxamide derivative characterized by two n-hexyl groups attached to the nitrogen atoms of the ethanedithioamide backbone. Its molecular formula is C₁₄H₂₈N₂S₂, with a theoretical molecular weight of 296.51 g/mol. Dithiooxamides are sulfur-containing analogs of oxamides, where oxygen atoms in the carbonyl groups are replaced by sulfur.

Properties

CAS No.

32461-94-2

Molecular Formula

C14H28N2S2

Molecular Weight

288.5 g/mol

IUPAC Name

N,N'-dihexylethanedithioamide

InChI

InChI=1S/C14H28N2S2/c1-3-5-7-9-11-15-13(17)14(18)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

VVCNSLBJUGLILN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)C(=S)NCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Di-n-hexyldithiooxamide can be synthesized through the modified Willgerodt–Kindler reaction. This involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines of the aliphatic series in dimethylformamide (DMF) under mild conditions. The reaction typically yields N,N’-disubstituted dithiooxamides in 30-70% yields with a 100% conversion of tetrachloroethylene .

Industrial Production Methods

The industrial production of N,N’-Di-n-hexyldithiooxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of DMF as a solvent and the control of reaction temperature and time are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-n-hexyldithiooxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Di-n-hexyldithiooxamide can yield sulfoxides or sulfones, while reduction can yield amines or thiols.

Scientific Research Applications

N,N’-Di-n-hexyldithiooxamide has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Di-n-hexyldithiooxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

N,N'-Dimethyldithiooxamide

  • Molecular Formula : C₄H₈N₂S₂
  • Molecular Weight : 148.25 g/mol
  • CAS Registry Number : 120-79-6
  • Substituents : Two methyl groups.
  • Key Properties :
    • Compact structure with short alkyl chains, leading to lower lipophilicity compared to the n-hexyl derivative.
    • Documented use in mass spectrometry and gas-phase ionization studies due to its stability under analytical conditions .
  • Research Findings :
    • Exhibits strong electron-donating properties, making it a candidate for metal coordination (e.g., with transition metals like copper or nickel) .

N,N'-Bis(2-hydroxyethyl)dithiooxamide

  • Molecular Formula : C₆H₁₂N₂O₂S₂
  • Molecular Weight : 208.30 g/mol
  • Substituents : Two 2-hydroxyethyl groups.
  • Key Properties: Hydroxyl groups increase polarity and solubility in polar solvents (e.g., water or ethanol). Potential applications in biomedical fields due to enhanced biocompatibility .
  • Research Gaps: Limited published data on its chemical behavior, though its structure suggests utility in polymer crosslinking or drug delivery systems.

N,N-Di-oxalamide Derivatives (Non-sulfur analogs)

  • Representative Example : Sulfanilamide-derived N,N-di-oxalamides (e.g., Compound 3 from ).
  • Key Properties :
    • Oxygen-based carbonyl groups instead of sulfur.
    • Demonstrated antibacterial activity against E. coli and S. aureus, with MIC values comparable to streptomycin .
  • Contrast with Dithiooxamides :
    • Sulfur substitution in dithiooxamides may reduce antimicrobial efficacy but improve metal-binding capacity.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
N,N'-Di-n-hexyldithiooxamide C₁₄H₂₈N₂S₂ 296.51 n-Hexyl Chelation, materials science
N,N'-Dimethyldithiooxamide C₄H₈N₂S₂ 148.25 Methyl Mass spectrometry, coordination
N,N'-Bis(2-hydroxyethyl)dithiooxamide C₆H₁₂N₂O₂S₂ 208.30 2-Hydroxyethyl Biomedical applications (hypothetical)
N,N-Di-oxalamide (Compound 3) C₁₄H₁₄N₄O₄S 334.35 Sulfanilamide-derived Antibacterial agents

Key Research Findings

Impact of Alkyl Chain Length :

  • Longer alkyl chains (e.g., n-hexyl in this compound) increase lipophilicity, enhancing solubility in organic solvents and suitability for hydrophobic matrices in polymer chemistry .
  • Shorter chains (e.g., methyl) improve volatility, aiding analytical applications like gas chromatography .

Sulfur atoms in dithiooxamides facilitate redox activity and metal coordination, unlike oxygen in oxalamides .

Antimicrobial Activity :

  • N,N-Di-oxalamides show moderate-to-potent antibacterial activity, while dithiooxamides prioritize metal chelation over bioactivity .

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